2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
2-(2-Fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a structurally complex molecule featuring a pyridin-4-yl-substituted pyrazole core linked via an ethylacetamide bridge to a 2-fluorophenoxy group. This compound is hypothesized to exhibit biological activity due to its resemblance to kinase inhibitors and acetylcholinesterase (AChE) modulators, as inferred from analogs in the provided evidence . Its design leverages fluorinated aromatic moieties and heterocyclic systems, which are common in medicinal chemistry to enhance target binding and metabolic stability .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-15-3-1-2-4-17(15)25-13-18(24)21-10-12-23-11-7-16(22-23)14-5-8-20-9-6-14/h1-9,11H,10,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCHXVLOASRFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorophenol with chloroacetyl chloride to form 2-(2-fluorophenoxy)acetyl chloride. This intermediate is then reacted with 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyridinyl-Pyrazole Moieties
Compound 1a () : N-(3-(3-(4-Chloro-3-methoxyphenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)phenyl)-2-(piperidin-1-yl)acetamide
- Key Differences : Incorporates a piperidinylacetamide side chain and a 4-chloro-3-methoxyphenyl group.
- Synthesis : Requires 24-hour reaction time at room temperature, contrasting with the microwave-assisted synthesis (30 minutes, 70°C) used for triazole analogs ().
- Activity : Likely targets kinases, as pyridinyl-pyrazoles are common in kinase inhibitor scaffolds .
- Compound 2034622-54-1 (): N-{2-[5-Methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(thiophen-3-yl)acetamide Key Differences: Replaces the 2-fluorophenoxy group with a thiophene ring. Physicochemical Properties: Molecular weight 326.42 g/mol, compared to the target compound’s estimated ~360–380 g/mol.
Fluorinated Aromatic Derivatives
- Compound 9 (): 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide Key Differences: Substitutes the pyridinyl-pyrazole core with a quinazolinone system. The fluorophenyl group is at the 3-position vs. 2-fluorophenoxy in the target. Activity: Reported as an AChE inhibitor, suggesting fluorinated acetamides may modulate neurological targets .
- Example 83 (): 2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Key Differences: Chromen-4-one backbone with dual fluorophenyl groups. Synthesis: Lower yield (19%) compared to triazole analogs (30% in ), possibly due to steric hindrance from the chromenone system .
Acetamide-Linked Heterocycles
- Compound 2e (): 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide Key Differences: Pyridin-3-yl substituent instead of pyridin-4-yl. Triazole ring vs. pyrazole in the target. Characterization: IR and NMR data confirm acetamide linkage (N-H stretch at ~3300 cm⁻¹; C=O at ~1680 cm⁻¹), consistent with the target compound’s expected spectral features .
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing information from various research studies and reviews to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for 2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is , with a molecular weight of approximately 354.385 g/mol. The structure features a fluorophenoxy group, a pyridine ring, and a pyrazole moiety, which are known to contribute to various biological activities.
Structural Formula
Antimicrobial Activity
Research indicates that pyrazole derivatives, including compounds similar to 2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide, exhibit significant antimicrobial properties. A study found that various pyrazole derivatives displayed activity against bacterial strains such as E. coli and S. aureus. Specifically, compounds with an aliphatic amide pharmacophore showed enhanced antimicrobial efficacy, suggesting that the structural components of 2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide might similarly confer such properties .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. For instance, certain synthesized compounds have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In comparative studies, some pyrazole derivatives exhibited anti-inflammatory activity comparable to established drugs like dexamethasone . This suggests that 2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide could also possess similar therapeutic benefits.
Neuroprotective Effects
Neuroprotection is another area where pyrazole derivatives have shown promise. Some studies have indicated that specific pyrazole compounds can act as monoamine oxidase B (MAO-B) inhibitors, which are crucial in the treatment of neurodegenerative diseases like Parkinson's disease . The presence of the pyridine and pyrazole rings in 2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide may enhance its neuroprotective profile.
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
In a study by Burguete et al., a series of novel pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. Among these, specific compounds showed high efficacy against E. coli and S. aureus, indicating the importance of structural modifications in enhancing biological activity . This study provides a framework for understanding how modifications in the structure of compounds like 2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide could lead to improved efficacy.
Case Study 2: Anti-inflammatory Activity Assessment
Selvam et al. reported on the synthesis of pyrazole derivatives with promising anti-inflammatory activity. Their findings indicated that certain compounds achieved up to 85% inhibition of TNF-α at specific concentrations . This highlights the potential for 2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide to be developed as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
